molecular formula C17H17F2NO5 B13693418 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B13693418
M. Wt: 353.32 g/mol
InChI Key: QDRCKDBKMASOFW-UHFFFAOYSA-N
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Description

This compound is a pyrrole-based dicarboxylate ester featuring a tert-butyl group at the N1 position, a methyl ester at C3, a 2,4-difluorophenyl substituent at C5, and a hydroxyl group at C2. Its synthesis and characterization likely involve techniques common to pyrrole derivatives, such as palladium-catalyzed hydrogenation or stereoselective cyclization, though specific details are absent in the provided evidence .

Properties

Molecular Formula

C17H17F2NO5

Molecular Weight

353.32 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(2,4-difluorophenyl)-4-hydroxypyrrole-1,3-dicarboxylate

InChI

InChI=1S/C17H17F2NO5/c1-17(2,3)25-16(23)20-8-11(15(22)24-4)14(21)13(20)10-6-5-9(18)7-12(10)19/h5-8,21H,1-4H3

InChI Key

QDRCKDBKMASOFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=C1C2=C(C=C(C=C2)F)F)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrole ring, followed by the introduction of the tert-butyl, methyl, and difluorophenyl groups through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Activity: No direct data exist for the target compound, but fluorinated pyrroles in and show relevance in inhibitor design (e.g., BACE1 inhibitors , injectable formulations ).
  • Physical Properties : Stereoisomers of related compounds (e.g., ) report NMR and IR data, which could guide characterization of the target compound.

Biological Activity

1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate is a compound belonging to the pyrrole family, characterized by its complex structure that includes various functional groups such as a tert-butyl group, a methyl group, and a difluorophenyl group. This unique arrangement enhances its potential reactivity and biological activity.

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets. The presence of the hydroxy and dicarboxylate groups suggests potential roles in enzyme inhibition and receptor modulation.

Pharmacological Potential

Research indicates that compounds similar to 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate exhibit a range of biological activities:

  • Antimicrobial : Similar pyrrole derivatives have shown antimicrobial properties.
  • Anticancer : Some derivatives are noted for their anticancer activities, particularly against specific cancer cell lines.
  • Anti-inflammatory : Compounds with similar structures have been reported to possess anti-inflammatory effects.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
3-Methyl pyrroleMethyl substitution on pyrroleAntimicrobial
5-Fluoro pyrroleFluoro substitution on pyrroleAnticancer
Tert-butyl pyrroleTert-butyl group on pyrroleAnti-inflammatory

This table highlights the diversity in biological activities among compounds within the same structural class.

Synthesis and Evaluation

The synthesis of 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)-4-hydroxy-1H-pyrrole-1,3-dicarboxylate can be achieved through various methods. Studies exploring its interactions with biological targets are crucial for understanding its mechanism of action. For instance, research has indicated that derivatives of pyrrole can inhibit specific enzymes linked to cancer proliferation.

In Vitro Studies

In vitro studies have demonstrated that certain pyrrole derivatives exhibit significant cytotoxicity against cancer cell lines. For example, derivatives containing halogen substitutions showed enhanced activity against breast cancer cells, indicating a potential for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in substituents can lead to significant changes in activity profiles. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against specific targets.

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